Cas no 1448063-33-9 (2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one)

2-4-(4-Fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one is a structurally complex organic compound combining a chromen-4-one core with a 4-fluorobenzenesulfonyl-substituted piperidine moiety. This hybrid structure suggests potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of the fluorobenzenesulfonyl group enhances electrophilic character, potentially improving binding affinity in target interactions. The chromen-4-one component may contribute to fluorescence properties or π-stacking capabilities. Its synthetic versatility allows for further derivatization at multiple sites, making it valuable for structure-activity relationship studies. The compound's stability and defined stereochemistry (where applicable) support reproducible research applications in drug discovery and biochemical probe development.
2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one structure
1448063-33-9 structure
Product Name:2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one
CAS No:1448063-33-9
MF:C21H18FNO5S
MW:415.434728145599
CID:6416499
PubChem ID:71808803
Update Time:2025-05-25

2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 2-[[4-[(4-fluorophenyl)sulfonyl]-1-piperidinyl]carbonyl]-
    • 2-[4-(4-fluorophenyl)sulfonylpiperidine-1-carbonyl]chromen-4-one
    • 1448063-33-9
    • AKOS024563693
    • F6441-2788
    • 2-[4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl]-4H-chromen-4-one
    • 2-(4-((4-fluorophenyl)sulfonyl)piperidine-1-carbonyl)-4H-chromen-4-one
    • Inchi: 1S/C21H18FNO5S/c22-14-5-7-15(8-6-14)29(26,27)16-9-11-23(12-10-16)21(25)20-13-18(24)17-3-1-2-4-19(17)28-20/h1-8,13,16H,9-12H2
    • InChI Key: DWMKVUPCANPWQL-UHFFFAOYSA-N
    • SMILES: C1(C(N2CCC(S(C3=CC=C(F)C=C3)(=O)=O)CC2)=O)OC2=CC=CC=C2C(=O)C=1

Computed Properties

  • Exact Mass: 415.08897201g/mol
  • Monoisotopic Mass: 415.08897201g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 773
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 89.1Ų

2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one Pricemore >>

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2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one Related Literature

Additional information on 2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one

Introduction to 2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one (CAS No. 1448063-33-9)

2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one, identified by the Chemical Abstracts Service Number (CAS No. 1448063-33-9), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by the presence of both piperidine and chromenone moieties, which are known for their diverse biological activities and potential therapeutic applications.

The structural framework of this compound incorporates a 4-fluorobenzenesulfonyl group, which is a key pharmacophore that contributes to its unique chemical properties and biological interactions. The piperidine-1-carbonyl moiety serves as an important pharmacological handle, often used in the design of bioactive molecules due to its ability to modulate receptor binding and enhance drug-like characteristics. The chromenone core, on the other hand, is well-documented for its role in various pharmacological pathways, including antioxidant, anti-inflammatory, and anticancer effects.

Recent advancements in the field of drug discovery have highlighted the importance of multi-target directed ligands, which are designed to interact with multiple biological targets simultaneously. The combination of the piperidine and chromenone scaffolds in 2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one makes it a promising candidate for such an approach. This dual functionality allows the compound to exhibit a broad spectrum of biological activities, making it a valuable scaffold for further derivatization and optimization.

In particular, the fluorine atom in the 4-fluorobenzenesulfonyl group is a critical feature that influences both the electronic properties and metabolic stability of the molecule. Fluorinated aromatic compounds are widely recognized for their enhanced binding affinity and improved pharmacokinetic profiles. This characteristic has led to extensive research into fluorinated derivatives as potential therapeutic agents.

The chromenone ring system in 2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one is another key structural element that contributes to its biological relevance. Chromenones have been extensively studied for their potential applications in treating various diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. The presence of this moiety suggests that the compound may possess similar therapeutic properties, making it an attractive candidate for further investigation.

Recent studies have demonstrated that compounds containing both piperidine and chromenone moieties exhibit significant potential in modulating key biological pathways. For instance, research has shown that such molecules can interact with enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. These findings underscore the importance of 2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one as a lead compound for developing novel therapeutic agents.

The synthesis of 2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the fluorobenzenesulfonyl group necessitates precise control over reaction conditions to avoid unwanted side products. Additionally, the formation of the chromenone ring requires careful selection of starting materials and catalysts to achieve the desired product structure.

One of the most compelling aspects of this compound is its potential for further structural modification. By varying substituents on either the piperidine or chromenone moieties, researchers can fine-tune the biological activity of the molecule. This flexibility makes 2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one an excellent starting point for generating a series of analogs with tailored pharmacological properties.

In conclusion, 2-4-(4-fluorobenzenesulfonyl)piperidine-1-carbonyl-4H-chromen-4-one (CAS No. 1448063-33-9) represents a promising scaffold for developing novel therapeutic agents with diverse biological activities. Its unique structural features, including the presence of a fluorobenzenesulfonyl group and a chromenone core, make it an attractive candidate for further investigation. As research in drug discovery continues to evolve, compounds like this are likely to play a crucial role in identifying new treatments for various diseases.

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